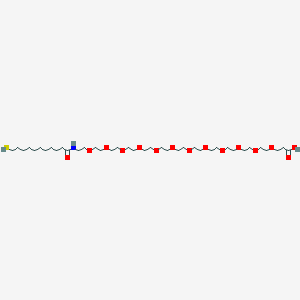![molecular formula C104H203N5O50 B6363016 HOOC-dPEG(4)-[PEG(12)-OMe]3 CAS No. 1334178-04-9](/img/structure/B6363016.png)
HOOC-dPEG(4)-[PEG(12)-OMe]3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HOOC-dPEG(4)-[PEG(12)-OMe]3 is a polymeric surfactant that has been used in a variety of scientific and technological applications. It is a polyethylene glycol (PEG) derivative that has been modified with a hydrophobic tail, making it a useful surfactant for a variety of applications. This surfactant has been used in a variety of research applications, such as drug delivery, tissue engineering, and nanotechnology.
Scientific Research Applications
HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3 has been used in a variety of scientific research applications. It has been used in drug delivery systems, where it serves as a carrier for drug molecules. It has also been used in tissue engineering, where it serves as a scaffold for tissue growth. Additionally, it has been used in nanotechnology, where it serves as a stabilizing agent for nanostructures.
Mechanism of Action
The mechanism of action of HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3 is based on the hydrophobic tail of the surfactant. The hydrophobic tail is hydrophobic, meaning it is repelled by water. This allows the surfactant to interact with non-polar molecules, such as drug molecules, and form a stable complex. This complex is then able to penetrate into the cell membrane, allowing the drug molecule to be delivered to its target.
Biochemical and Physiological Effects
The biochemical and physiological effects of HOOC-dthis compound(4)-[this compound(12)-OMe]3 are largely dependent on the drug molecule that is being delivered. The surfactant itself has no known biochemical or physiological effects, but it does facilitate the delivery of the drug molecule to its target.
Advantages and Limitations for Lab Experiments
The main advantage of using HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3 in lab experiments is its ability to facilitate the delivery of drug molecules to their target. The hydrophobic tail of the surfactant allows it to interact with non-polar molecules, such as drug molecules, and form a stable complex. This complex is then able to penetrate into the cell membrane, allowing the drug molecule to be delivered to its target.
The main limitation of using HOOC-dthis compound(4)-[this compound(12)-OMe]3 in lab experiments is that it is not always possible to predict the exact biochemical and physiological effects of the drug molecule that is being delivered. Additionally, the surfactant can be difficult to synthesize, as it requires a complex reaction involving multiple steps.
Future Directions
There are a number of potential future directions for HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3. One potential future direction is to develop new methods for synthesizing the surfactant, which could potentially reduce the complexity and cost of the synthesis process. Additionally, further research could be conducted to explore the potential of using the surfactant in other applications, such as drug delivery and tissue engineering. Finally, further research could be conducted to explore the potential biochemical and physiological effects of the drug molecules that are delivered using the surfactant.
Synthesis Methods
HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3 is synthesized by a process called “click chemistry”, which is a form of chemical reaction that is highly efficient and selective. The synthesis begins with the reaction of an alkyne-functionalized this compound and an azide-functionalized this compound, which results in a triazole linkage. The triazole linkage is then reacted with a hydrophobic tail, such as a carboxylic acid, to form the HOOC-dthis compound(4)-[this compound(12)-OMe]3 surfactant.
properties
IUPAC Name |
5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H203N5O50/c1-117-23-26-125-39-42-133-53-56-139-65-68-145-77-80-151-89-92-154-86-83-148-74-71-142-62-59-136-50-47-130-36-31-122-20-12-106-99(111)7-16-157-95-104(109-102(114)10-15-120-29-34-128-45-46-129-35-30-121-19-11-105-98(110)5-4-6-103(115)116,96-158-17-8-100(112)107-13-21-123-32-37-131-48-51-137-60-63-143-72-75-149-84-87-155-93-90-152-81-78-146-69-66-140-57-54-134-43-40-126-27-24-118-2)97-159-18-9-101(113)108-14-22-124-33-38-132-49-52-138-61-64-144-73-76-150-85-88-156-94-91-153-82-79-147-70-67-141-58-55-135-44-41-127-28-25-119-3/h4-97H2,1-3H3,(H,105,110)(H,106,111)(H,107,112)(H,108,113)(H,109,114)(H,115,116) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCIMQWHRKCXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H203N5O50 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

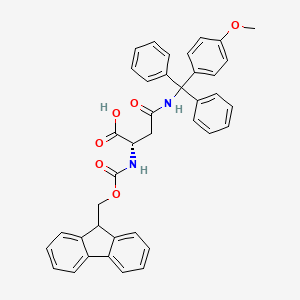
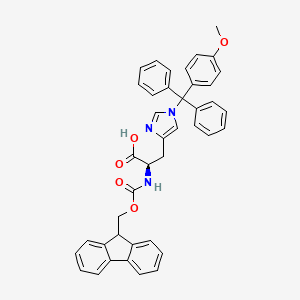
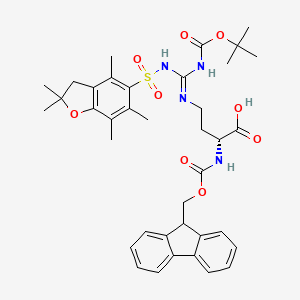
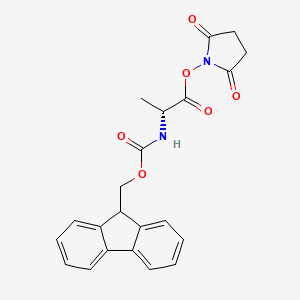
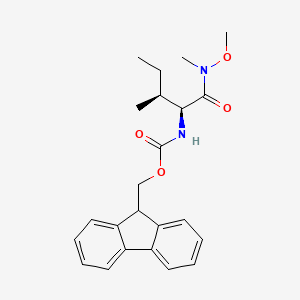

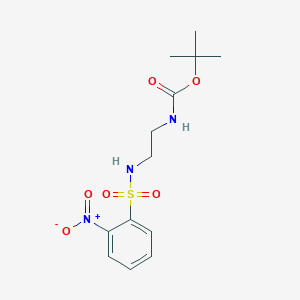
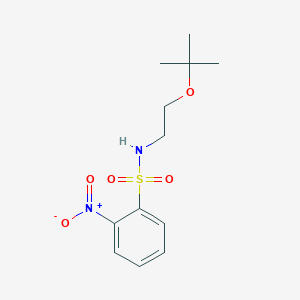
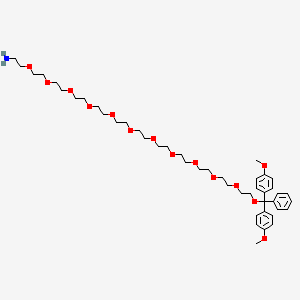
![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)



